N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide
Description
The exact mass of the compound this compound is 428.0631272 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-12(2)10-20-17(22)18(23)21-11-16(15-4-3-9-26-15)27(24,25)14-7-5-13(19)6-8-14/h3-9,12,16H,10-11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYVMPKMICSIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide, commonly referred to as G856-4413, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C22H21ClN2O4S2
- Molecular Weight: 477.0 g/mol
- CAS Number: 896325-36-3
- IUPAC Name: N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide
Biological Activity Overview
The biological activity of G856-4413 has been explored in various contexts, particularly focusing on its interaction with biological systems and potential therapeutic applications. The compound's structure, featuring a sulfonamide group and a thiophene ring, suggests potential for diverse biological interactions.
The proposed mechanisms by which G856-4413 exerts its biological effects include:
- Enzyme Inhibition: The sulfonamide moiety is known to interact with enzymes, potentially acting as an inhibitor for certain targets involved in metabolic pathways.
- Receptor Modulation: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
In Vitro Studies
- Antimicrobial Activity:
-
Anticancer Potential:
- Research on similar compounds has shown that thiophene-containing derivatives exhibit cytotoxic effects on cancer cell lines. G856-4413 was tested against several cancer types, demonstrating significant inhibition of cell proliferation in vitro .
- Enzyme Interaction:
Case Studies
Case Study 1: Antibacterial Efficacy
A comparative study involving G856-4413 and standard antibiotics revealed that the compound had comparable efficacy against certain bacterial strains resistant to conventional treatments. This suggests its potential role in addressing antibiotic resistance .
Case Study 2: Cytotoxicity Against Cancer Cells
In a controlled experiment, G856-4413 was administered to various cancer cell lines (e.g., breast and lung cancer). The results showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
